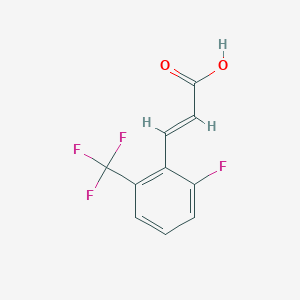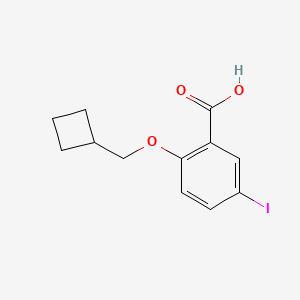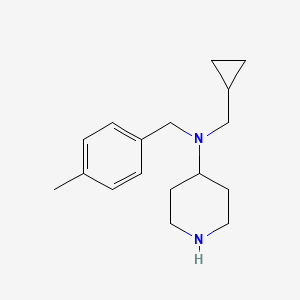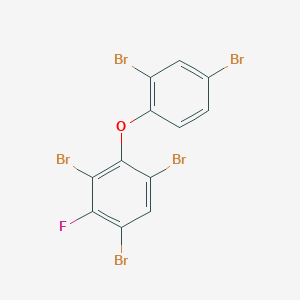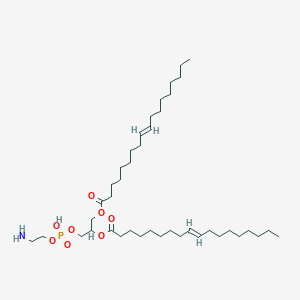![molecular formula C19H22N2O3 B15091958 [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate CAS No. 39940-88-0](/img/structure/B15091958.png)
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a hydroxypropyl group, and a methylprop-2-enoate group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-anilinoaniline with epichlorohydrin to form an intermediate, which is then reacted with methacrylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate exerts its effects involves interactions with various molecular targets. The anilino groups can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The hydroxypropyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. The methylprop-2-enoate group can undergo polymerization reactions, forming cross-linked networks in materials science applications.
Vergleich Mit ähnlichen Verbindungen
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: shares similarities with other anilino derivatives and hydroxypropyl compounds.
[4-anilinoaniline]: Similar in structure but lacks the hydroxypropyl and methylprop-2-enoate groups.
[2-hydroxypropyl methacrylate]: Contains the hydroxypropyl and methacrylate groups but lacks the anilino groups.
Uniqueness: The unique combination of anilino, hydroxypropyl, and methylprop-2-enoate groups in this compound provides distinct chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
39940-88-0 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)19(23)24-13-18(22)12-20-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18,20-22H,1,12-13H2,2H3 |
InChI-Schlüssel |
JYSSGQITKNFRQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(CNC1=CC=C(C=C1)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


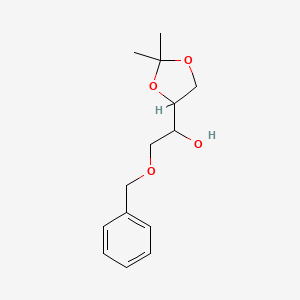
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)

![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)

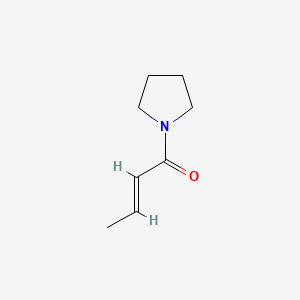
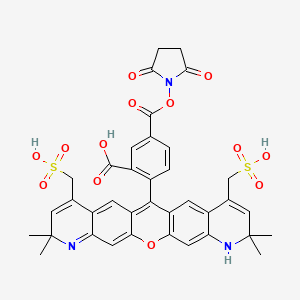
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)

